molecular formula C14H13NO2 B098719 phenyl N-benzylcarbamate CAS No. 22003-17-4

phenyl N-benzylcarbamate

Cat. No.: B098719
CAS No.: 22003-17-4
M. Wt: 227.26 g/mol
InChI Key: FFXFWNLKXAIQRM-UHFFFAOYSA-N
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Description

Phenyl N-benzylcarbamate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chromatographic Applications

Phenyl N-benzylcarbamate derivatives, such as those studied in cellulose and amylose, have shown significant capabilities in optical resolution when used as chiral stationary phases in high-performance liquid chromatography. This application is crucial for the separation of racemates, especially in pharmaceuticals and chemical research (Kaida & Okamoto, 1993).

2. Agricultural Research

Research on N-phenyl carbamate herbicides, which include derivatives like isopropyl-N-phenyl carbamate, has been significant in understanding their effects on plant cells, particularly in relation to their anti-mitotic activity. This knowledge is vital for developing effective and safer herbicides in agriculture (Yemets et al., 2003).

3. Drug Development

Phenyl carbamate esters have been evaluated as prodrug forms, aiming to protect phenolic drugs against first-pass metabolism. This application is crucial in enhancing the bioavailability of drugs following oral administration, which is a significant challenge in pharmaceutical development (Thomsen & Bundgaard, 1993).

4. Mass Spectrometry

In mass spectrometry, the study of deprotonated benzyl N-phenylcarbamates has provided insights into ion-neutral complex-mediated competitive proton and hydride transfer reactions. This research is fundamental for understanding fragmentation processes in mass spectrometry, which has broad applications in analytical chemistry (Yao et al., 2015).

5. Enzyme Inhibition Studies

Benzyl oxazolecarbamate analogues have been studied for their inhibitory effects on aldose reductases, enzymes involved in diabetic complications. Such studies are crucial for the development of new therapeutic agents for managing diabetes-related conditions (Tanimoto et al., 1986).

Safety and Hazards

The safety data sheet for phenyl N-benzylcarbamate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

phenyl N-benzylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXFWNLKXAIQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944604
Record name Phenyl hydrogen benzylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22003-17-4
Record name Carbamic acid, N-(phenylmethyl)-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl hydrogen benzylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzylamine (53.5 g.) is added during 30 minutes to a stirred suspension of phenyl chloroformate (78.3 g.) and anhydrous potassium carbonate (151.8 g.) in dioxan (500 ml.) and the mixture is stirred at laboratory temperature for 72 hours and then poured into water. The mixture is extracted with ethyl acetate and the extract is washed with water, dried over magnesium sulphate and evaporated to dryness. The residue is stirred with petroleum ether (b.p. 60°-80° C.) and the mixture is filtered. There is thus obtained as solid residue phenyl N-benzylcarbamate, which is used without further purification.
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
78.3 g
Type
reactant
Reaction Step One
Quantity
151.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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